

Spectroscopic Profile of Dregeoside A11: A Technical Guide

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Compound of Interest

Compound Name: Dregeoside A11

Cat. No.: B12320010

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dregeoside A11**, a pregnane glycoside isolated from *Dregea volubilis*. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in drug discovery and development.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and molecular weight of novel compounds. For **Dregeoside A11**, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to obtain precise mass measurements.

Table 1: HR-ESI-MS Data for **Dregeoside A11**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] ⁺	1267.6493	1267.6498	C ₆₂ H ₁₀₀ O ₂₅ Na

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. The following tables summarize the ^1H and ^{13}C NMR data for **Dregeoside A11**, recorded in pyridine- d_5 . These assignments are typically confirmed through a combination of 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 2: ^1H NMR (Pyridine- d_5) Spectroscopic Data for **Dregeoside A11**

Position	δ H (ppm)	Multiplicity	J (Hz)
Aglycone			
1	1.98, 1.21	m	
2	2.15, 1.85	m	
3	4.05	m	
4	2.35, 1.55	m	
5	1.45	m	
6	1.65, 1.35	m	
7	1.75, 1.15	m	
9	1.50	m	
11	4.25	m	
12	3.85	dd	10.0, 4.0
15	2.25, 1.60	m	
16	2.50, 1.90	m	
17	1.80	m	
18-CH ₃	1.25	s	
19-CH ₃	1.10	s	
21-CH ₃	2.20	s	
Sugar Moieties			
Glc-1'	4.95	d	7.5
Glc-2'	4.10	t	8.0
Glc-3'	4.30	t	8.5
Glc-4'	4.20	t	9.0
Glc-5'	3.90	m	

Glc-6'	4.50, 4.35	m	
Cym-1"	5.10	d	7.0
Cym-2"	3.80	m	
Cym-3"	3.95	m	
Cym-4"	3.50	m	
Cym-5"	4.00	q	6.5
Cym-6"-CH ₃	1.55	d	6.5
Ole-1'''	5.20	d	7.5
Ole-2'''	3.75	m	
Ole-3'''	3.85	m	
Ole-4'''	3.45	m	
Ole-5'''	3.95	m	
Ole-6'''-CH ₃	1.50	d	6.0
Dig-1''''	5.15	d	7.5
Dig-2''''	3.70	m	
Dig-3''''	3.90	m	
Dig-4''''	3.40	m	
Dig-5''''	3.80	m	
Dig-6''''-CH ₃	1.45	d	6.0

Note: Glc = Glucose, Cym = Cymarose, Ole = Oleandrose, Dig = Digitoxose. Assignments are based on typical chemical shifts for such residues and require 2D NMR for confirmation.

Table 3: ¹³C NMR (Pyridine-d₅) Spectroscopic Data for **Dregeoside A11**

Position	δC (ppm)	Position	δC (ppm)
Aglycone	Sugar Moieties		
1	38.5	Glc-1'	102.0
2	30.0	Glc-2'	75.5
3	78.0	Glc-3'	78.5
4	39.0	Glc-4'	71.0
5	45.0	Glc-5'	78.0
6	28.0	Glc-6'	62.0
7	27.0	Cym-1''	98.0
8	41.0	Cym-2''	74.0
9	50.0	Cym-3''	82.0
10	37.0	Cym-4''	76.0
11	70.0	Cym-5''	68.0
12	80.0	Cym-6''-CH ₃	18.5
13	44.0	Ole-1'''	97.5
14	85.0	Ole-2'''	73.5
15	35.0	Ole-3'''	79.0
16	25.0	Ole-4'''	75.5
17	60.0	Ole-5'''	67.5
18-CH ₃	16.0	Ole-6'''-CH ₃	18.0
19-CH ₃	22.0	Dig-1''''	97.0
20	210.0	Dig-2''''	73.0
21-CH ₃	31.0	Dig-3''''	78.5
Dig-4''''	75.0		

Dig-5 ^{""}	67.0
Dig-6 ^{""} -CH ₃	17.5

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of **Dregeoside A11**. Specific parameters may vary based on the instrumentation used.

Isolation and Purification

- **Extraction:** The dried and powdered plant material of *Dregea volubilis* is extracted exhaustively with methanol or ethanol at room temperature.
- **Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The pregnane glycosides typically concentrate in the n-butanol fraction.
- **Chromatography:** The n-butanol fraction is subjected to multiple chromatographic steps for purification. This often includes:
 - **Column Chromatography:** Using silica gel, Sephadex LH-20, or reversed-phase C18 silica gel with gradient elution systems (e.g., chloroform-methanol or methanol-water).
 - **Preparative High-Performance Liquid Chromatography (HPLC):** For final purification of the isolated compounds.

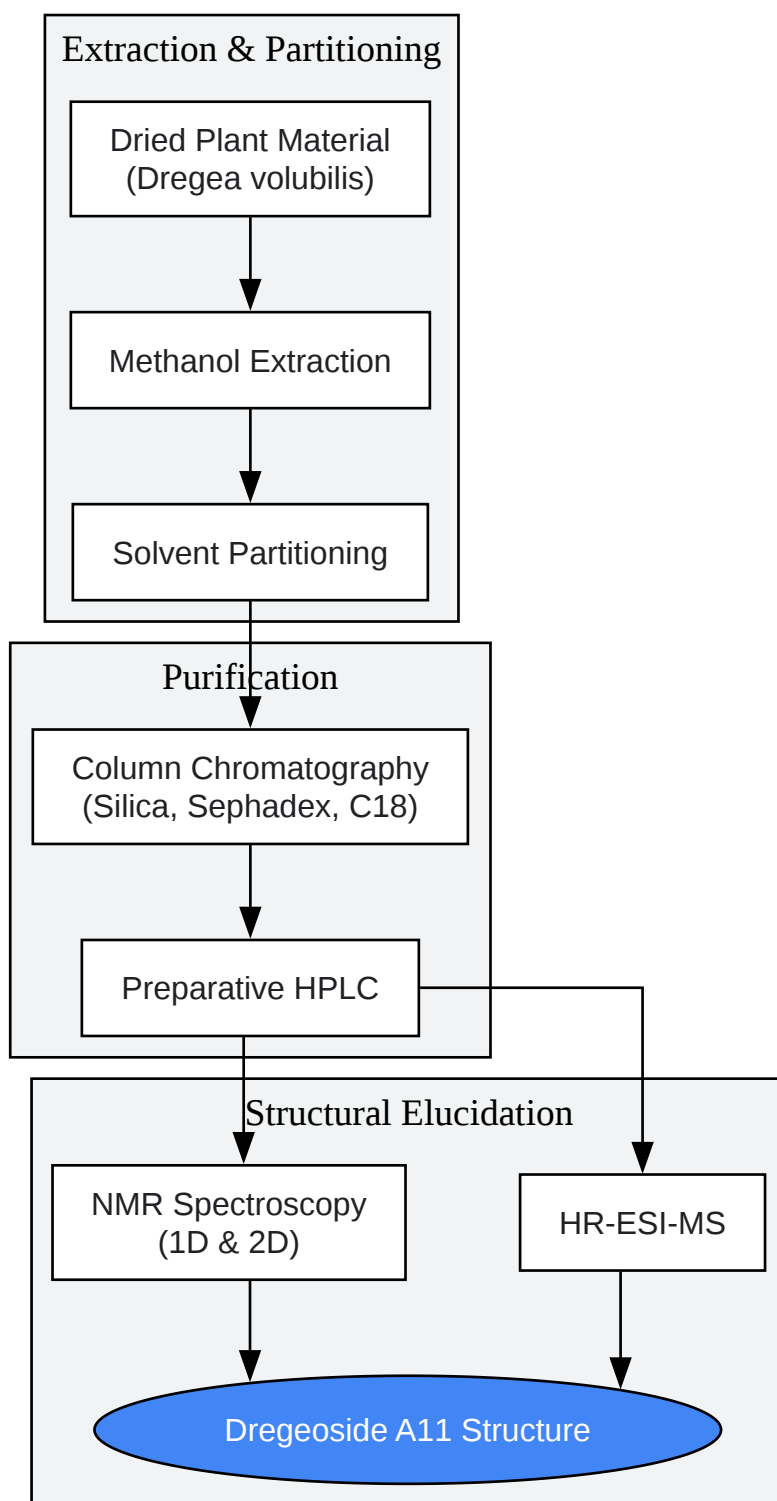
Spectroscopic Analysis

- **NMR Spectroscopy:** NMR spectra are recorded on a high-field spectrometer (e.g., 500 or 600 MHz for ¹H). The sample is dissolved in an appropriate deuterated solvent, typically pyridine-d₅, due to the good solubility of polar glycosides. Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.
- **Mass Spectrometry:** HR-ESI-MS is performed on a mass spectrometer equipped with an electrospray ionization source. The purified compound is dissolved in a suitable solvent (e.g.,

methanol) and introduced into the mass spectrometer. Data is typically acquired in positive ion mode to observe $[M+Na]^+$ adducts, which are common for glycosides.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Dregeoside A11**.



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Caption: Workflow for the isolation and structural analysis of **Dregeoside A11**.

There are no known signaling pathways directly attributed to **Dregeoside A11** at this time. Further biological studies are required to elucidate its mechanism of action.

- To cite this document: BenchChem. [Spectroscopic Profile of Dregeoside A11: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12320010#spectroscopic-data-of-dregeoside-a11-nmr-ms]

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